4-Bromo-2-fluoro-6-(hydroxymethyl)phenol
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Overview
Description
4-Bromo-2-fluoro-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, featuring bromine, fluorine, and hydroxymethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol typically involves the bromination and fluorination of a phenol derivative, followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzene ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-2-fluoro-6-carboxyphenol.
Reduction: Formation of 4-Bromo-2-fluoro-6-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-fluoro-6-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the fluorine atom.
2-Bromo-4-fluorophenol: Similar structure but lacks the hydroxymethyl group.
4-Bromophenol: Lacks both the fluorine and hydroxymethyl groups.
Uniqueness
4-Bromo-2-fluoro-6-(hydroxymethyl)phenol is unique due to the presence of all three substituents (bromine, fluorine, and hydroxymethyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
4-Bromo-2-fluoro-6-(hydroxymethyl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antioxidant properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the hydroxymethyl group on a phenolic ring. This unique arrangement influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.
- Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound has varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Antioxidant Activity
In addition to its antimicrobial effects, studies have shown that this compound possesses antioxidant properties, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases. The exact mechanisms by which it exerts these effects are still under investigation.
Structure-Activity Relationship (SAR)
The substitution pattern on the phenolic ring significantly influences the biological activity of compounds related to this compound. For instance, variations in halogen substituents can alter receptor binding affinities and enhance or diminish biological efficacy .
Table summarizing key findings from SAR studies:
Compound Variant | Biological Activity | Observations |
---|---|---|
This compound | Moderate Antimicrobial Activity | Effective against multiple bacterial strains |
Analog with methoxy group | Enhanced Antioxidant Activity | Increased electron-donating capacity |
Analog with different halogen | Varied Receptor Affinity | Different halogens affect binding dynamics |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several phenolic compounds, including this compound, against clinical isolates of bacteria. Results demonstrated significant inhibition zones for this compound, indicating its potential as a therapeutic agent in treating bacterial infections .
- Antioxidant Mechanism Investigation : Another research effort focused on elucidating the antioxidant mechanisms of various phenolic compounds, including our target compound. The study concluded that the hydroxymethyl and fluorine substituents play critical roles in scavenging free radicals and reducing oxidative stress markers in vitro .
Properties
Molecular Formula |
C7H6BrFO2 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 |
InChI Key |
UCFHSYLPMDQCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)F)Br |
Origin of Product |
United States |
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